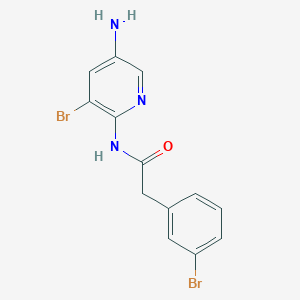
N-(5-amino-3-bromopyridin-2-yl)-2-(3-bromophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-amino-3-bromopyridin-2-yl)-2-(3-bromophenyl)acetamide: is an organic compound that belongs to the class of acetamides It features a pyridine ring substituted with an amino group and a bromine atom, as well as a phenyl ring substituted with a bromine atom
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 3-bromoaniline and 2-bromo-5-nitropyridine.
Step 1: The nitro group of 2-bromo-5-nitropyridine is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Step 2: The resulting 2-bromo-5-aminopyridine is then coupled with 3-bromoaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired acetamide.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for reagent addition and product isolation.
化学反応の分析
Types of Reactions:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace the bromine atoms with methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: N-(5-nitro-3-bromopyridin-2-yl)-2-(3-bromophenyl)acetamide.
Reduction: N-(5-amino-2-pyridyl)-2-phenylacetamide.
Substitution: N-(5-amino-3-methoxypyridin-2-yl)-2-(3-methoxyphenyl)acetamide.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts for organic reactions.
Biology:
- Investigated for its potential as a ligand in the study of enzyme-substrate interactions.
- Used in the design of probes for biological imaging.
Medicine:
- Explored for its potential as a pharmacophore in the development of new drugs.
- Studied for its anti-inflammatory and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of advanced materials with specific properties.
作用機序
The mechanism of action of N-(5-amino-3-bromopyridin-2-yl)-2-(3-bromophenyl)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
類似化合物との比較
N-(5-amino-3-chloropyridin-2-yl)-2-(3-chlorophenyl)acetamide: Similar structure but with chlorine atoms instead of bromine.
N-(5-amino-3-fluoropyridin-2-yl)-2-(3-fluorophenyl)acetamide: Similar structure but with fluorine atoms instead of bromine.
Uniqueness:
- The presence of bromine atoms in N-(5-amino-3-bromopyridin-2-yl)-2-(3-bromophenyl)acetamide can enhance its lipophilicity and ability to participate in halogen bonding, which can influence its biological activity and pharmacokinetic properties.
特性
IUPAC Name |
N-(5-amino-3-bromopyridin-2-yl)-2-(3-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2N3O/c14-9-3-1-2-8(4-9)5-12(19)18-13-11(15)6-10(16)7-17-13/h1-4,6-7H,5,16H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFUEYXQFVMBSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=O)NC2=C(C=C(C=N2)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
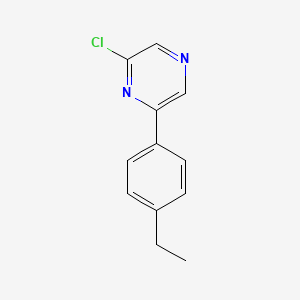
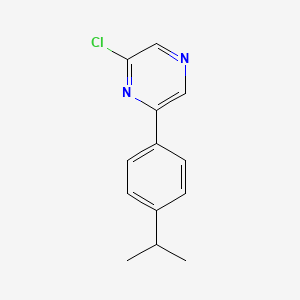
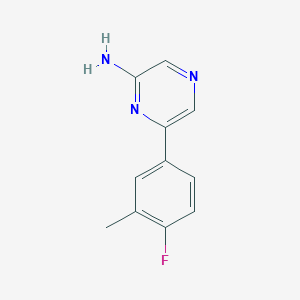
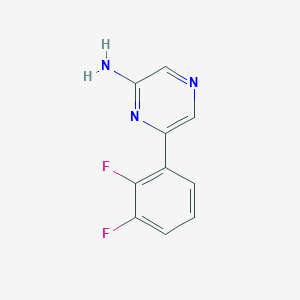
![tert-butyl N-[(1H-imidazol-4-yl)methyl]carbamate](/img/structure/B7941099.png)
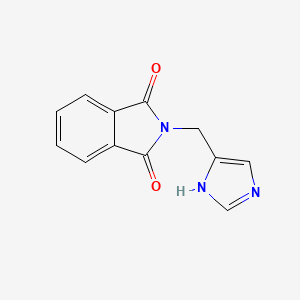
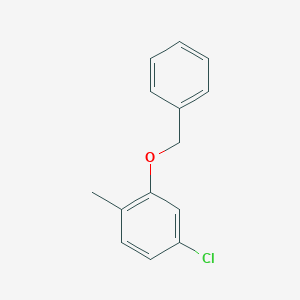
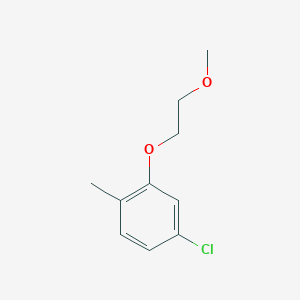
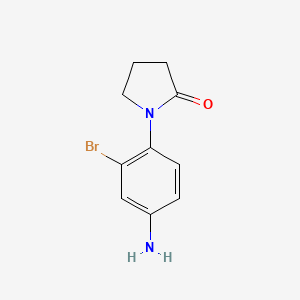
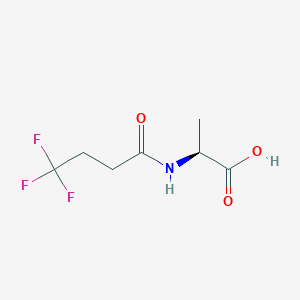
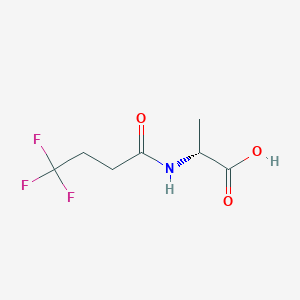
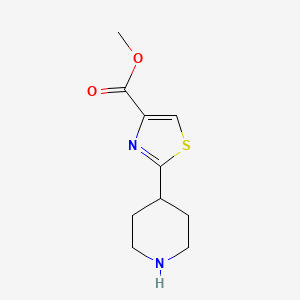
![(R)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine](/img/structure/B7941163.png)
![(S)-2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine](/img/structure/B7941164.png)
